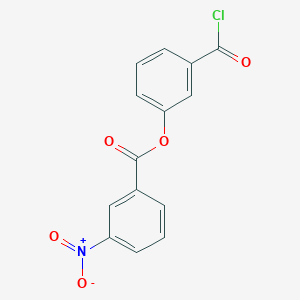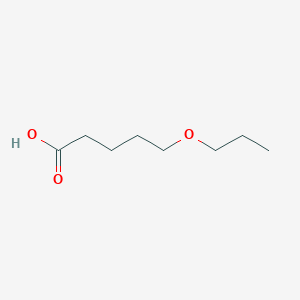
5-Propoxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propoxypentanoic acid: is an organic compound with the molecular formula C8H14O4 It is a derivative of pentanoic acid, where a propoxy group is attached to the fifth carbon atom of the pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Propoxypentanoic acid can be synthesized through several methods, including:
Esterification: One common method involves the esterification of pentanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a suitable carboxylic acid derivative, followed by hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Propoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Propoxypentanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Propoxypentanoic acid involves its interaction with specific molecular targets and pathways. The propoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved in its biological effects.
Comparación Con Compuestos Similares
Pentanoic acid: The parent compound with a simpler structure.
Propanoic acid: A shorter-chain analog with different chemical properties.
Hexanoic acid: A longer-chain analog with varying reactivity.
Uniqueness: 5-Propoxypentanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
88663-62-1 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
5-propoxypentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-6-11-7-4-3-5-8(9)10/h2-7H2,1H3,(H,9,10) |
Clave InChI |
IVGSTYYZAQIJNV-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


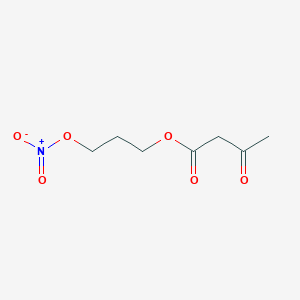


![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
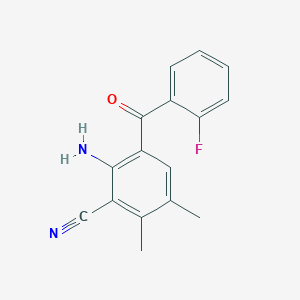
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
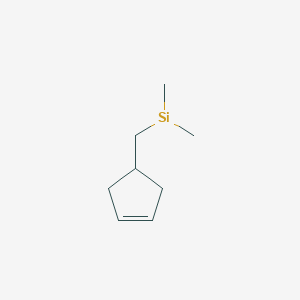
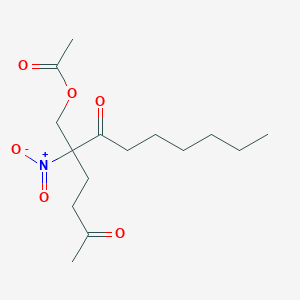
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)

